(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(o-tolyl)methanone
Description
The compound "(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(o-tolyl)methanone" features a unique spirocyclic scaffold with a 2-azaspiro[3.5]nonane core modified by 6,8-dioxa and 7,7-dimethyl substituents. The o-tolyl (2-methylphenyl) methanone group is attached to the nitrogen atom of the spiro system.
Synthetic routes for related compounds (e.g., 2-azaspiro[3.5]nonane derivatives) often involve condensation reactions, acylation, or metal-catalyzed cross-coupling, as seen in the synthesis of quinoline-based inhibitors . Analytical characterization typically employs LC-MS, HRMS, and NMR spectroscopy, with the target compound’s structural analogs showing distinct spectral signatures (e.g., δ 8.48 ppm for aromatic protons in quinoline derivatives) .
Properties
IUPAC Name |
(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-(2-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-12-6-4-5-7-13(12)14(18)17-8-16(9-17)10-19-15(2,3)20-11-16/h4-7H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPGRVSYAZYDGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CC3(C2)COC(OC3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(o-tolyl)methanone typically involves the reaction of 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane with o-tolylmethanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and efficiency, with stringent control over reaction parameters to minimize impurities and maximize output.
Chemical Reactions Analysis
Types of Reactions
(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(o-tolyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(o-tolyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(o-tolyl)methanone involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related spirocyclic or methanone-containing analogs:
| Compound Name/ID | Core Structure | Substituents/Modifications | Key Properties | Source |
|---|---|---|---|---|
| Target Compound | 2-azaspiro[3.5]nonane | 6,8-dioxa, 7,7-dimethyl, o-tolyl methanone | Rigid spirocyclic core; potential for high solubility due to dioxa groups | [3, 5] |
| 5{3,1} (Triazaspiro[4.5]decane derivative) | 2,7,9-triazaspiro[4.5]decane-6,8-dione | 3,5-Dimethoxyphenyl, ethyl | Crude yield: 66%; LC purity: 90%; triaza system may enhance metal coordination | [2] |
| Compound 42 (ALDH1A1 inhibitor) | 2-azaspiro[3.5]nonane | 6-Fluoroquinolin-3-yl, cyclopropanecarbonyl | HRMS: m/z 465.2663; potent enzyme inhibition; spirocyclic rigidity aids binding | [3] |
| 8-Azaspiro[4.5]decane-7,9-dione impurities | 8-azaspiro[4.5]decane | Chlorobutyl, bromobutyl | Regulatory standards; highlight synthetic challenges in spirocyclic alkylation | [7] |
| (o-Tolyl)(pyrrolyl)methanone (Compound 6) | Pyrrole | o-Tolyl, 3,5-dimethylpyrrole | Synthesized via MgBr-mediated acylation; precursor to BODIPY dyes | [5] |
Structural and Functional Insights
Spirocyclic Core Variations: The target compound’s 2-azaspiro[3.5]nonane core differs from the 2,7,9-triazaspiro[4.5]decane system in 5{3,1}, which has a larger 10-membered spiro ring and additional nitrogen atoms. The triaza system may favor metal coordination (e.g., palladium complexes in ), whereas the dioxa groups in the target compound likely improve solubility .
Substituent Effects: The o-tolyl methanone group is shared with (3,5-dimethylpyrrol-2-yl)(o-tolyl)methanone (), but the pyrrole-based analog lacks spirocyclic rigidity, limiting its utility in conformationally restricted drug design . In Compound 42 (), the 6-fluoroquinoline substituent confers specificity for ALDH1A1 inhibition, suggesting that the target compound’s o-tolyl group could be optimized for similar targeting .
Synthetic and Analytical Comparisons :
- Crude yields for spirocyclic derivatives vary widely: 60–66% for triazaspiro compounds () vs. higher purity (>90%) for ALDH1A1 inhibitors (). The target compound’s dioxa groups may simplify purification relative to nitrogen-rich analogs .
- HRMS and LC-MS data for Compound 42 (m/z 465.2663) provide a benchmark for validating the target compound’s molecular mass .
Pharmacological Potential: While the target compound lacks explicit activity data, Compound 42 demonstrates that 2-azaspiro[3.5]nonane derivatives can achieve high enzymatic selectivity. The o-tolyl group’s electron-donating properties may further modulate bioavailability or metabolic stability .
Biological Activity
(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(o-tolyl)methanone is a compound belonging to the class of spirocyclic amides. Its unique structure, characterized by a spirocyclic framework and various functional groups, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C18H23NO4 |
| Molecular Weight | 333.4 g/mol |
| CAS Number | 1396626-37-1 |
| IUPAC Name | (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(o-tolyl)methanone |
The biological activity of (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(o-tolyl)methanone is believed to involve its interaction with specific biological targets such as enzymes and receptors. The spirocyclic structure may enhance binding affinity and selectivity towards these targets, leading to modulation of various biological pathways.
Antidiabetic Activity
Research has shown that compounds with similar structural motifs exhibit agonistic activity on GPR119, a receptor implicated in glucose metabolism. For instance, a related compound demonstrated significant glucose-lowering effects in diabetic rat models through GPR119 activation . This suggests that (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(o-tolyl)methanone may also possess antidiabetic properties.
Antifungal Activity
The compound's potential antifungal activity has been explored through structure-activity relationship studies. Compounds with similar aromatic substitutions have shown varying degrees of efficacy against fungal pathogens such as Rhizoctonia solani. In preliminary bioassays, certain derivatives exhibited inhibition rates exceeding 90% at specific concentrations . This indicates that modifications to the aromatic groups could enhance antifungal efficacy.
Cytotoxicity
In vitro studies have assessed the cytotoxic effects of related spirocyclic compounds against various cancer cell lines. The results indicate that certain structural features contribute to increased cytotoxicity; however, specific data on (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(o-tolyl)methanone remains limited. Further research is needed to elucidate its potential anticancer properties.
Case Studies
- GPR119 Agonism : A study focused on the design and synthesis of GPR119 agonists revealed that modifications in the piperidine N-capping group significantly influenced biological activity. While this study did not directly evaluate (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(o-tolyl)methanone, it highlights the importance of structural optimization for enhancing pharmacological effects .
- Antifungal Efficacy : Another study synthesized various derivatives of similar spirocyclic compounds and assessed their antifungal activities against R. solani. The findings indicated that ortho-substituted aromatic groups significantly improved antifungal activities compared to para-substituted analogs . This suggests a potential avenue for optimizing (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(o-tolyl)methanone for enhanced efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
